molecular formula C17H13BrN2O2 B2467318 (2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-76-0

(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2467318
CAS No.: 313669-76-0
M. Wt: 357.207
InChI Key: UUTRWDKLSHWBKS-JZJYNLBNSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also include computational studies to predict properties based on the compound’s structure .

Scientific Research Applications

Eco-friendly Synthesis Approach

Proença and Costa (2008) developed a method for synthesizing 2-imino-2H-chromene-3-carboxamides with high atom economy and excellent yield. They used aqueous sodium carbonate or hydrogen carbonate solution for Knoevenagel condensation, highlighting an eco-friendly approach in chemical synthesis (Proença & Costa, 2008).

Efficient Domino Synthesis

Gyuris et al. (2011) demonstrated an efficient one-pot domino synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives from 2-imino-2H-chromene-3-carboxamides. This method yields up to 92%, showcasing an effective strategy in organic synthesis (Gyuris et al., 2011).

Antimicrobial Activity Exploration

Ukhov et al. (2021) synthesized new N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and tested them for antimicrobial activity. Some of these compounds showed promising results, indicating potential applications in antimicrobial research (Ukhov et al., 2021).

Potential Cytotoxic Agents

Gill, Kumari, and Bariwal (2016) explored the cytotoxic activity of novel 2-imino-2H-chromene-3(N-aryl)carboxamides against various human cancer cell lines. These compounds showed equipotent activity with standard anticancer drugs, suggesting their potential as cytotoxic agents (Gill, Kumari, & Bariwal, 2016).

Novel Fluorescent Probe Development

Bekhradnia et al. (2016) reported the development of a novel coumarin-based fluorescent probe for selective detection of Cu(II) ions. This highlights the potential of 2-imino-2H-chromene derivatives in the creation of sensitive chemical sensors (Bekhradnia, Domehri, & Khosravi, 2016).

Anticancer and Cytotoxic Properties

Edraki et al. (2016) synthesized compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds and evaluated their cytotoxic activity against cancer cells. Their findings support the potential therapeutic application of these compounds in cancer treatment (Edraki et al., 2016).

Antimicrobial Evaluation of Derivatives

Helal et al. (2010) focused on the antimicrobial activities of various chromene derivatives, including 2-imino-2H-chromene-3-carboxamides. Their research contributes to the understanding of the antimicrobial properties of these compounds (Helal, Ali, Ali, & Ammar, 2010).

Synthesis and Chemistry Overview

Ali et al. (2020) provided a comprehensive review of the synthesis and reactions of 2-imino-2H-chromene-3-carbo(thio)amides, highlighting their significance as building blocks in synthetic chemistry and their unique reactivity (Ali, El-Shaaer, Abdel‐kariem, Hussien, Yahia, & Zahran, 2020).

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biomolecules .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact .

Properties

IUPAC Name

6-bromo-2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-10-3-2-4-13(7-10)20-17-14(16(19)21)9-11-8-12(18)5-6-15(11)22-17/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTRWDKLSHWBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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